A Technical Guide to the Structural Elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
A Technical Guide to the Structural Elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS No: 951921-15-6), a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Addressed to researchers and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind the selection and sequencing of analytical techniques. We present an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, where orthogonal data streams converge to build a cohesive and irrefutable structural model.
Introduction and Strategic Overview
6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a molecule that merges two privileged pharmacophores: the benzoxazole ring system and a piperidine moiety.[1][5] Such hybrid structures are common targets in drug discovery programs, making their precise characterization a critical step for establishing structure-activity relationships (SAR) and ensuring intellectual property integrity.[6] The molecule has a linear formula of C₁₃H₁₆N₂O.[7]
The definitive confirmation of its structure is not achieved by a single experiment but by a logical, synergistic application of multiple spectroscopic methods. Our strategy is predicated on a hierarchical progression of analysis:
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Elemental Composition: Establish the exact molecular formula.
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Functional Group Identification: Confirm the presence of key chemical bonds and functional moieties.
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Atomistic Connectivity: Map the complete covalent bond framework and assemble the molecular skeleton.
High-Resolution Mass Spectrometry (HRMS): Molecular Formula Verification
Expertise & Rationale: Before attempting to assemble the structure, it is imperative to confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy typically below 5 ppm, allowing for the confident determination of a unique molecular formula. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, making it ideal for this type of molecule.
Protocol 2.1: ESI-HRMS Analysis
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Add 0.1% formic acid to the solvent to promote protonation and enhance the signal for the [M+H]⁺ ion.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.
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Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
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Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₃H₁₇N₂O⁺.
| Parameter | Theoretical Value | Observed Value (Example) | Deviation (ppm) |
| Molecular Formula | C₁₃H₁₆N₂O | - | - |
| [M+H]⁺ Formula | C₁₃H₁₇N₂O⁺ | - | - |
| Theoretical Mass | 217.13354 | 217.1341 | < 3 ppm |
Table 1: HRMS data for confirming the elemental composition of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
A deviation of less than 5 ppm provides strong, trustworthy evidence for the assigned molecular formula.[8]
FTIR Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy serves as a rapid and effective method to verify the presence of key functional groups predicted by the proposed structure.[9] For this molecule, we expect to see characteristic vibrations for the N-H bond of the piperidine, aromatic C-H bonds, aliphatic C-H bonds, the C=N imine bond of the oxazole ring, and the C-O-C ether linkage. The absence of certain bands (e.g., a strong C=O stretch) is equally informative, ruling out alternative isomeric structures.
Protocol 3.1: FTIR Data Acquisition (KBr Pellet)
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Sample Preparation: Mix ~1 mg of the dried compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Piperidine) | 3300 - 3500 (broad) | Confirms the secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the benzoxazole ring protons. |
| Aliphatic C-H Stretch | 2850 - 2960 | Corresponds to piperidine and methyl C-H. |
| C=N Stretch (Oxazole) | 1630 - 1680 | Key indicator of the benzoxazole core.[11] |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene ring skeletal vibrations. |
| C-O-C Stretch (Oxazole) | 1200 - 1270 (asymmetric) | Confirms the ether linkage in the oxazole ring. |
Table 2: Key expected FTIR absorption bands for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
The resulting spectrum provides a "fingerprint" that must be consistent with the proposed arrangement of functional groups.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton piece by piece. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H, which might be broadened or exchanged in protic solvents like CD₃OD.[12][13]
Protocol 4.1: General NMR Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the sample for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[12][14]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the sample.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6 mL of the solvent in a clean vial.[12] Use a pipette with a cotton plug to filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]
¹H NMR Analysis: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Proton(s) | Expected δ (ppm) | Multiplicity | Interpretation |
| H-7 | ~7.6 | d | Aromatic proton ortho to methyl, meta to nitrogen. |
| H-5 | ~7.4 | s | Aromatic proton adjacent to methyl group. |
| H-4 | ~7.2 | d | Aromatic proton adjacent to oxygen. |
| N-H (Piperidine) | 1.5 - 3.5 (broad) | s (broad) | Exchangeable proton of the secondary amine. |
| H-4' (Piperidine) | ~3.1 | m | Methine proton at the point of attachment to C-2. |
| H-2'/H-6' (axial/eq) | ~2.6 - 3.2 | m | Piperidine protons adjacent to the nitrogen. |
| H-3'/H-5' (axial/eq) | ~1.8 - 2.2 | m | Piperidine protons adjacent to C-4'. |
| CH₃ (at C-6) | ~2.4 | s | Methyl group on the aromatic ring. |
Table 3: Predicted ¹H NMR spectral data in CDCl₃. Chemical shifts are estimates based on similar structures.[5][12][15]
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon(s) | Expected δ (ppm) | Interpretation |
| C-2 (Oxazole) | ~165-170 | Imine carbon, highly deshielded. |
| C-7a, C-3a | ~140-151 | Aromatic carbons attached to heteroatoms. |
| C-6 | ~130-135 | Aromatic carbon bearing the methyl group. |
| C-4, C-5, C-7 | ~110-125 | Remaining aromatic carbons. |
| C-2', C-6' (Piperidine) | ~50-55 | Carbons adjacent to nitrogen. |
| C-4' (Piperidine) | ~35-40 | Methine carbon attached to C-2. |
| C-3', C-5' (Piperidine) | ~28-33 | Remaining piperidine carbons. |
| CH₃ (at C-6) | ~20-22 | Methyl carbon. |
Table 4: Predicted ¹³C NMR spectral data. Chemical shifts are estimates.[5][15]
2D NMR: Connecting the Pieces
While 1D NMR suggests the presence of the benzoxazole and piperidine fragments, 2D NMR provides the definitive proof of their connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming the spin systems within the piperidine ring and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the more resolved proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation to observe is between the methine proton of the piperidine ring (H-4') and the imine carbon of the benzoxazole ring (C-2). This single correlation irrefutably links the two heterocyclic systems.
Note: The DOT script above requires a pre-rendered image named "6-methyl-2-piperidin-4-yl-1,3-benzoxazole_structure.png" positioned at the origin for the arrows to overlay correctly. For display purposes, a textual representation is provided below.
Key HMBC Correlations:
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H-4' (piperidine methine) → C-2 (benzoxazole imine): This is the crucial correlation that proves the piperidine ring is attached at the 2-position of the benzoxazole core.
-
H-3'/H-5' (piperidine methylene) → C-2 (benzoxazole imine): A three-bond correlation that further solidifies the connection point.
-
CH₃ protons → C-5, C-7, and C-6: These correlations confirm the position of the methyl group at C-6 on the aromatic ring.
Conclusion
The structural elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is achieved through a systematic and integrated analytical strategy. High-Resolution Mass Spectrometry provides unequivocal confirmation of the molecular formula, C₁₃H₁₆N₂O. FTIR spectroscopy validates the presence of the required functional groups, including the N-H, C=N, and C-O-C moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity. The observation of a clear HMBC correlation between the piperidine H-4' proton and the benzoxazole C-2 carbon serves as the definitive evidence, locking the two ring systems together. This multi-faceted, self-validating approach represents the gold standard in chemical characterization, providing the high level of certainty required for research and development in the pharmaceutical sciences.
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